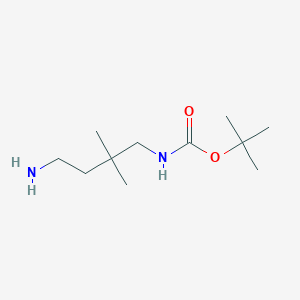
2-Amino-6-phenyl-5,6-dihydro-1,3-thiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with α-bromoacetophenone in the presence of a base, leading to the formation of the thiazine ring . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one include other thiazine derivatives such as:
- 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine
- 2-phenyl-5,6-dihydro-4H-1,3-thiazine
Uniqueness
What sets 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one apart from similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the phenyl group at the 6-position and the amino group at the 2-position can significantly influence its chemical reactivity and biological properties, making it a unique and valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
2-amino-6-phenyl-5,6-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C10H10N2OS/c11-10-12-9(13)6-8(14-10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13) |
Clave InChI |
XUNWWYMPVATWGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC(=NC1=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


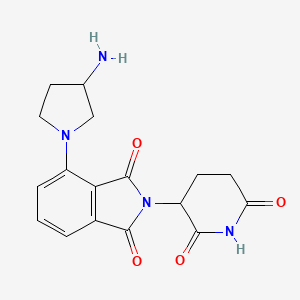

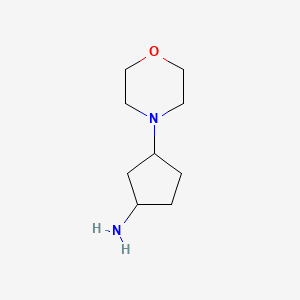
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
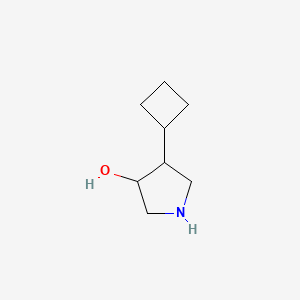
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)


![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
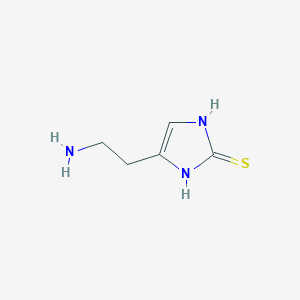


![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
